(S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-(4-nitrophenyl)propanoate
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Overview
Description
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-(4-nitrophenyl)propanoate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its tert-butyl ester group, benzyloxycarbonyl-protected amino group, and a nitrophenyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-(4-nitrophenyl)propanoate typically involves multiple steps. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions. The nitrophenyl group is introduced through a nitration reaction, which involves the use of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-(4-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be removed under hydrogenolysis conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Concentrated nitric acid or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Hydrogen gas with palladium on carbon (Pd/C) catalyst for hydrogenolysis.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Free amine.
Scientific Research Applications
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-(4-nitrophenyl)propanoate is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-phenylpropanoate: Lacks the nitro group, making it less reactive in electron transfer reactions.
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of a nitro group, altering its reactivity and applications.
Uniqueness
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-(4-nitrophenyl)propanoate is unique due to the presence of the nitrophenyl group, which enhances its reactivity and makes it suitable for specific applications in organic synthesis and scientific research.
Properties
IUPAC Name |
tert-butyl 3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-21(2,3)29-19(24)18(13-15-9-11-17(12-10-15)23(26)27)22-20(25)28-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWPANJTHYPMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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